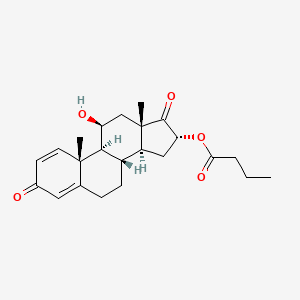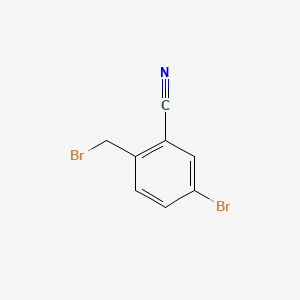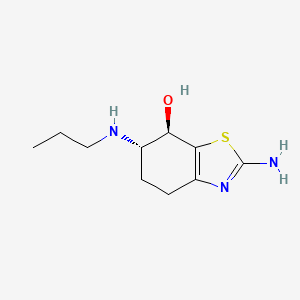
rac-trans-7-Hydroxy Pramipexole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-trans-7-Hydroxy Pramipexole” is a metabolite of Pramipexole . It is a partial/full D2S, D2L, D3, D4 receptor agonist, especially used as a D2-receptor agonist . This makes it one of the most classical targets in the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of “rac-trans-7-Hydroxy Pramipexole” involves the compound "Tert-butyl (S)- (2-amino-4,5,6,7-tetrahydrobenzo [d]thiazol-6-yl) (propyl)carbamate" . Another synonym for this compound is "rac-trans-2-amino-6- (propylamino)-4,5,6,7-tetrahydrobenzo [d]thiazol-7-ol" .Molecular Structure Analysis
The molecular formula of “rac-trans-7-Hydroxy Pramipexole” is C10 H17 N3 O S . It has a molecular weight of 227.33 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of rac-trans-7-Hydroxy Pramipexole, also known as Rac-7-oxopramipexole, has been achieved from 1,3-cyclohexanedione through a series of chemical reactions. The process involves bromination, cyclization with thiourea, further bromination, and substitution, followed by reduction and reductive amination, culminating in oxidation to yield the final product. This synthetic route provides an impurity reference for the quality study of pramipexole, highlighting the compound's relevance in pharmaceutical chemistry and quality control processes (W. Wenfeng, 2013).
Neuroprotective Effects
Pramipexole has shown significant neuroprotective effects across various models, indicative of its potential beyond its primary use in treating Parkinson's disease and restless leg syndrome. Studies have demonstrated pramipexole's capability to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage in models of traumatic brain injury and Parkinson's disease. Its mechanisms involve the activation of the Nrf2/HO-1 signaling pathway, inhibition of mitochondrial ROS production, restoration of mitochondrial membrane potential, and modulation of apoptosis-related proteins, illustrating a multifaceted approach to neuroprotection (Mohd. Salman, H. Tabassum, S. Parvez, 2020).
Cellular Uptake and Transport
Pramipexole's pharmacokinetics involve interactions with organic cation transporters, which play a crucial role in its absorption, distribution, and elimination. The drug is transported by human OCT2 and OCT3 in a manner that impacts its bioavailability and therapeutic effects. This transport activity is particularly relevant in the drug's elimination from the kidney and distribution in the brain, providing insights into its systemic actions and potential side effects (Lei Diao, Y. Shu, J. Polli, 2010).
Antioxidative and Dopamine Agonistic Properties
Pramipexole exhibits antioxidative properties that contribute to its neuroprotective effects. These properties are partly independent of its dopaminergic agonism, with the drug accumulating in cells and mitochondria where it detoxifies reactive oxygen species. This action extends to both the active and non-active enantiomers of pramipexole, suggesting that the compound's neuroprotective effects can be attributed to its antioxidative capacity as well as its dopaminergic activity. Such findings underline the therapeutic potential of pramipexole and related compounds in neurodegenerative disorders, emphasizing the importance of targeting mitochondrial pathways for neuroprotection (R. Danzeisen, B. Schwalenstoecker, F. Gillardon, et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDKVURLHPSSG-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C([C@@H]1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans-7-Hydroxy Pramipexole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

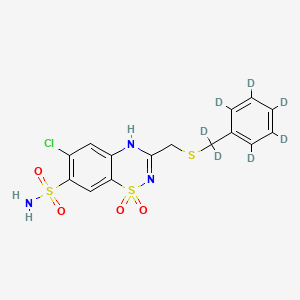
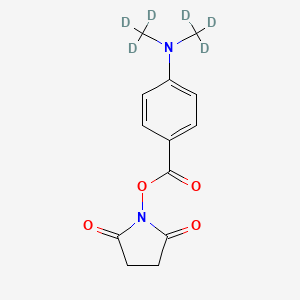

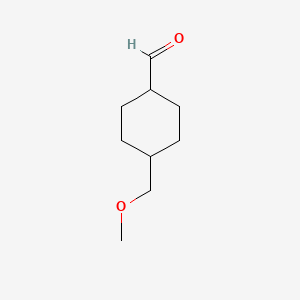


![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
